Chemical properties of trans-(-)-1,2-Cyclohexanediamine dihydrochloride
Chemical properties of trans-(-)-1,2-Cyclohexanediamine dihydrochloride
An In-Depth Technical Guide to the Chemical Properties and Applications of trans-(-)-1,2-Cyclohexanediamine Dihydrochloride
trans-(-)-1,2-Cyclohexanediamine, systematically named (1R,2R)-1,2-Cyclohexanediamine, is a cornerstone chiral building block in modern asymmetric synthesis. Its rigid, C₂-symmetric scaffold has been pivotal in the development of highly effective ligands and organocatalysts for a multitude of stereoselective transformations. This guide focuses on the dihydrochloride salt of the (1R,2R)-(-)-enantiomer, the form most commonly supplied due to its enhanced stability and ease of handling compared to the air-sensitive free diamine. We will delve into its core chemical and physical properties, provide detailed protocols for its application in catalysis, and offer insights into the rationale behind experimental procedures, empowering researchers to leverage this versatile reagent to its full potential.
Core Chemical Identity and Physical Properties
The fundamental utility of trans-(-)-1,2-Cyclohexanediamine dihydrochloride stems from its well-defined three-dimensional structure. The "trans" designation indicates that the two amine functionalities are on opposite faces of the cyclohexane ring, locking them into a diaxial or diequatorial conformation. The levorotatory optical activity, denoted by (-), corresponds to the (1R,2R) absolute configuration.
The dihydrochloride salt is the preferred form for storage and handling. The free diamine is a low-melting solid or liquid that is sensitive to atmospheric CO₂ and moisture.[1][2] Protonation of the two basic nitrogen centers to form the ammonium chloride salts significantly increases the compound's stability, rendering it a non-hygroscopic, air-stable solid.
Structural and Physicochemical Data
A summary of the key physical and chemical properties for both the free diamine and its dihydrochloride salt is presented below for comparative analysis.
| Property | trans-(-)-1,2-Cyclohexanediamine | trans-(-)-1,2-Cyclohexanediamine Dihydrochloride |
| Systematic Name | (1R,2R)-Cyclohexane-1,2-diamine | (1R,2R)-Cyclohexane-1,2-diamine dihydrochloride |
| Synonyms | (1R)-(-)-trans-1,2-Diaminocyclohexane | (R,R)-(-)-1,2-Diaminocyclohexane dihydrochloride |
| CAS Number | 20439-47-8[3] | 35018-63-4[4] |
| Molecular Formula | C₆H₁₄N₂[3] | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 114.19 g/mol [3] | 187.11 g/mol |
| Appearance | White to light yellow low-melting solid[2][5] | White crystalline solid |
| Melting Point | 40-45 °C[5] | Data not available (likely decomposes) |
| Optical Rotation | [α]²⁰/D ≈ -25° (c=5 in 1M HCl)[3][5] | Not typically measured directly; defined by the parent amine |
| Solubility | Soluble in water, methanol, ether[2][6][7] | Soluble in water, methanol; sparingly soluble in ethanol; poorly soluble in less polar organic solvents like CH₂Cl₂ and THF |
Stereochemistry and Conformation
The cyclohexane ring predominantly adopts a chair conformation. In the trans-1,2-disubstituted pattern, the two amino groups can exist in either a diequatorial or a diaxial arrangement. The diequatorial conformation is significantly more stable, minimizing steric strain. This defined spatial relationship is critical for its efficacy in asymmetric catalysis, as it creates a predictable and rigid chiral environment around a coordinated metal center. X-ray crystallographic studies of derivatives confirm this preferred chair conformation with the nitrogen substituents in a diequatorial or antiperiplanar arrangement.[8]
Figure 1. Chair conformation of (1R,2R)-diammoniumcyclohexane cation.
Synthesis and Chiral Resolution
Commercial production of enantiopure (1R,2R)-(-)-1,2-Cyclohexanediamine relies on a robust, scalable resolution process.
-
Hydrogenation: The process begins with the hydrogenation of o-phenylenediamine. This reaction reduces the aromatic ring to a cyclohexane ring, producing a mixture of all three stereoisomers of 1,2-diaminocyclohexane: cis, (1R,2R)-trans, and (1S,2S)-trans.[9]
-
Resolution: The critical step is the separation of the racemic trans-isomers. This is achieved by forming diastereomeric salts with a chiral resolving agent. L-(+)-Tartaric acid is the industry standard for this purpose.[10]
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When the racemic trans-diamine mixture is treated with L-(+)-tartaric acid, two diastereomeric salts are formed: [(1R,2R)-diamine][L-tartrate] and [(1S,2S)-diamine][L-tartrate].
-
These diastereomers have different physical properties, most notably their solubility. The [(1R,2R)-diamine][L-tartrate] salt is significantly less soluble in aqueous media and selectively crystallizes out of the solution.[11]
-
-
Liberation and Salt Formation: The isolated tartrate salt is then treated with a strong base (e.g., NaOH) to liberate the free (1R,2R)-diamine. Subsequent treatment with hydrochloric acid yields the stable (1R,2R)-(-)-1,2-Cyclohexanediamine dihydrochloride.
Figure 2. Workflow for the chiral resolution of trans-1,2-cyclohexanediamine.
Spectroscopic and Analytical Characterization
Verifying the identity and purity of the starting material is paramount. The spectroscopic signature of the dihydrochloride salt differs notably from the free diamine due to the protonation of the nitrogen atoms.
| Technique | trans-(-)-1,2-Cyclohexanediamine (Free Base) | trans-(-)-1,2-Cyclohexanediamine Dihydrochloride (Expected) |
| ¹H NMR | Complex multiplets for C-H protons (1.0-3.0 ppm). N-H protons appear as a broad singlet, exchangeable with D₂O. Protons on C1/C2 (adjacent to -NH₂) are around 2.5-2.8 ppm. | C-H protons on C1/C2 are shifted downfield (>3.0 ppm) due to the inductive effect of the -NH₃⁺ group. N-H protons appear as a very broad signal, often overlapping with C-H signals. |
| ¹³C NMR | C1/C2 carbons appear around 50-60 ppm. Other ring carbons appear at 25-35 ppm.[12] | C1/C2 carbons are shifted downfield due to the deshielding effect of the ammonium group. Other ring carbons are less affected. |
| FT-IR | N-H stretching (symmetric & asymmetric) at 3250-3400 cm⁻¹. C-H stretching just below 3000 cm⁻¹. N-H bending (scissoring) around 1600 cm⁻¹.[13][14] | Broad, strong absorption from R-NH₃⁺ stretching in the 2400-3000 cm⁻¹ region. N-H bending (asymmetric) around 1600 cm⁻¹ and symmetric bending around 1500 cm⁻¹. |
Reactivity and Handling
Acidity and Deprotonation
As a dihydrochloride salt, the molecule exists as a dication in which both nitrogen atoms are protonated. To be used as a nucleophile or as a chelating ligand for metal catalysis, it must be deprotonated to the neutral free diamine. This is a critical step that requires careful selection of a base.
-
Choice of Base: The deprotonation requires at least two equivalents of a base.
-
Inorganic Bases (NaOH, K₂CO₃): Strong aqueous bases are effective for liberating the free diamine, which can then be extracted into an organic solvent. This is common during workup or when preparing the free base for storage (under inert gas).[10][11]
-
Organic Bases (Triethylamine, Et₃N): For in-situ generation of the free diamine for a subsequent reaction in an organic solvent, a non-nucleophilic organic base like triethylamine (pKa of conjugate acid ≈ 10.7) is ideal. It is strong enough to perform the deprotonation and the resulting triethylammonium chloride salt often precipitates or can be easily removed by filtration or an aqueous wash.[15][16]
-
Figure 3. Stepwise deprotonation of the diammonium cation.
Applications in Asymmetric Synthesis: Experimental Protocols
The primary value of (1R,2R)-(-)-1,2-Cyclohexanediamine dihydrochloride is as a precursor to C₂-symmetric ligands for asymmetric catalysis. Below are representative protocols for its use.
Protocol: Synthesis of the Jacobsen Salen Ligand
This protocol details the synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, the ligand component of the renowned Jacobsen catalyst for asymmetric epoxidation. This procedure is adapted from established methods and begins with the tartrate salt, which is mechanistically equivalent to starting with the dihydrochloride salt as both require basification.[10][11]
Step-by-Step Methodology:
-
Liberation of Free Diamine: In a round-bottom flask, suspend (1R,2R)-diaminocyclohexane dihydrochloride (1.0 eq) and potassium carbonate (2.2 eq) in a mixture of water and ethanol (e.g., 1:4 v/v).
-
Causality: Potassium carbonate is a cost-effective inorganic base sufficient to deprotonate the diammonium salt. The water is necessary to dissolve the salts, while the ethanol will be the solvent for the subsequent condensation.
-
-
Condensation: Heat the mixture to reflux. In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 eq) in a minimal amount of hot ethanol.
-
Reaction: Add the hot aldehyde solution to the refluxing diamine mixture. A bright yellow precipitate of the Schiff base (Salen) ligand will form immediately.
-
Causality: The condensation between the primary amines and the aldehydes to form imines is rapid at elevated temperatures. The product is highly conjugated and typically has low solubility in ethanol, facilitating its isolation.
-
-
Isolation: After refluxing for 1 hour, cool the mixture to room temperature. Collect the yellow solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove any unreacted aldehyde. Dry the product under vacuum. The resulting ligand is often of sufficient purity (>98%) for direct use in the preparation of the metal complex.
Protocol: In-Situ Preparation for Organocatalysis
Many modern organocatalytic reactions utilize derivatives of (1R,2R)-diamine, such as thioureas. This protocol outlines the in-situ deprotonation for use in a subsequent catalytic step.
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add (1R,2R)-diaminocyclohexane dihydrochloride (1.0 eq) and the desired electrophile (e.g., an isothiocyanate for thiourea synthesis).
-
Solvent: Add a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Deprotonation: Cool the resulting suspension in an ice bath (0 °C). Add triethylamine (2.1 - 2.2 eq) dropwise via syringe.
-
Causality: Triethylamine is used as a non-nucleophilic organic base. Adding it dropwise at 0 °C helps to control any exotherm from the acid-base neutralization. A slight excess ensures complete deprotonation. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Upon completion, the reaction mixture can be filtered to remove the ammonium salt, or washed with water to remove the salt and excess base. The organic layer is then dried and concentrated to yield the crude product for purification.
Key Applications in Drug Development
Beyond its role in general catalysis, (1R,2R)-(-)-1,2-Cyclohexanediamine is a critical component in the pharmaceutical industry. Its most notable application is as the chiral carrier ligand in the platinum-based anticancer agent, Oxaliplatin .[17][18]
-
Oxaliplatin: The chemical name for Oxaliplatin is [oxalato(trans-l-1,2-diaminocyclohexane)platinum(II)]. The presence of the bulky, chiral DACH ligand is credited with Oxaliplatin's distinct mechanism of action and its efficacy against certain cisplatin-resistant cancer cell lines, particularly in the treatment of colorectal cancer.[18] The synthesis of Oxaliplatin involves the reaction of a platinum precursor with the enantiomerically pure (1R,2R)-diamine.[19]
Safety and Handling
While the dihydrochloride salt is more stable than the free base, it is still a corrosive chemical that requires appropriate handling.
-
Hazard Classification: Causes severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable under recommended storage conditions.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
trans-(-)-1,2-Cyclohexanediamine dihydrochloride is more than a simple chemical reagent; it is an enabling tool for modern asymmetric synthesis. Its value lies in its rigid stereochemistry, the stability of the dihydrochloride form, and the straightforward protocols for converting it into the active, neutral diamine. By understanding its fundamental properties—from its conformational preference to its deprotonation requirements—researchers can confidently and effectively employ this chiral scaffold to construct complex molecular architectures with a high degree of stereocontrol, driving innovation in both academic research and industrial drug development.
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